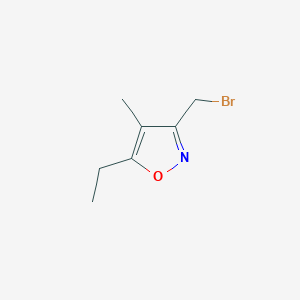

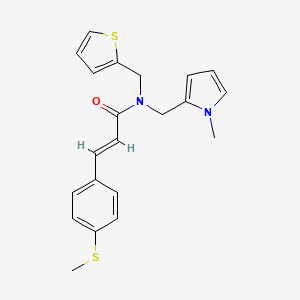

![molecular formula C15H9ClFNO3 B2553540 2-[(2-Chloro-4-fluorophenyl)methoxy]isoindole-1,3-dione CAS No. 321430-34-6](/img/structure/B2553540.png)

2-[(2-Chloro-4-fluorophenyl)methoxy]isoindole-1,3-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "2-[(2-Chloro-4-fluorophenyl)methoxy]isoindole-1,3-dione" is a derivative of isoindole-1,3-dione, which is a core structure for various pharmacologically active compounds. The presence of both chlorine and fluorine atoms on the aromatic ring suggests that this compound could exhibit unique physical and chemical properties, potentially making it a candidate for further pharmacological studies.

Synthesis Analysis

The synthesis of isoindole-1,3-dione derivatives, such as the one , typically involves the introduction of various substituents to the isoindole core. While the provided papers do not directly describe the synthesis of the exact compound, they do provide insights into similar synthetic processes. For instance, the synthesis of 4-methoxy-1H-isoindole-1,3(2H)-dione derivatives with various amine moieties was explored as potential antipsychotics, indicating that the methoxy group can be successfully introduced into the isoindole structure . Similarly, the synthesis of other substituted isoindoline-1,3-diones, such as 2-(4-ethoxyphenyl)isoindoline-1,3-dione, has been achieved and characterized by X-ray single-crystal diffraction . These studies suggest that the synthesis of "this compound" would likely involve a multi-step process including halogenation, methoxylation, and possibly cyclization reactions.

Molecular Structure Analysis

The molecular structure of isoindole-1,3-dione derivatives has been extensively studied using various spectroscopic and computational methods. For example, the structural and vibrational properties of 2-chloro-1H-isoindole-1,3(2H)-dione were analyzed using FTIR, FT-Raman, and DFT calculations, providing a detailed understanding of the compound's geometry and vibrational frequencies . The crystal and molecular structure of 2-(4-ethoxyphenyl)isoindoline-1,3-dione was determined by X-ray diffraction, revealing a non-planar molecular structure with a significant dihedral angle between the isoindoline and phenyl rings . These analyses are crucial for understanding the three-dimensional conformation of "this compound" and predicting its reactivity and interaction with biological targets.

Chemical Reactions Analysis

The chemical reactivity of isoindole-1,3-dione derivatives can vary significantly depending on the substituents present. For instance, photocyclization reactions of 2-chloro-substituted 1,3-diarylpropan-1,3-diones have been shown to lead to the formation of flavones, a class of compounds with diverse biological activities . This suggests that the compound may also undergo similar cyclization reactions under appropriate photochemical conditions. Additionally, the presence of halogen atoms could influence the compound's reactivity in nucleophilic substitution or elimination reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of isoindole-1,3-dione derivatives are influenced by their molecular structure and substituents. Vibrational spectroscopy studies provide insights into the fundamental modes of the compounds, which are essential for understanding their physical properties . The crystal structures of these compounds, determined by X-ray diffraction, reveal important intermolecular interactions, such as hydrogen bonding, which can affect their solubility, melting points, and stability . The presence of electron-withdrawing groups like chlorine and fluorine in "this compound" would likely impact its electronic properties and could enhance its binding affinity to biological targets.

Wissenschaftliche Forschungsanwendungen

Biological Activities of Derivatives

- Curcumin Derivatives : The synthesis of different derivatives, including Schiff bases, hydrazone, and oxime derivatives of curcumin, has been explored to improve medicinal and biological properties. These compounds and their metal complexes show enhanced biological activity, indicating the potential for structural analogs like 2-[(2-Chloro-4-fluorophenyl)methoxy]isoindole-1,3-dione to possess significant bioactivities (Omidi & Kakanejadifard, 2020).

Pharmaceutical Impurities and Synthesis

- Omeprazole and Proton Pump Inhibitors : A review on novel synthesis methods for omeprazole and pharmaceutical impurities of proton pump inhibitors provides insight into the development of related compounds. This includes studying various pharmaceutical impurities of anti-ulcer drugs, which might provide a framework for understanding the synthesis and potential impurities of related compounds (Saini et al., 2019).

Analytical Aspects and Applications

- Curcumin Nutraceuticals : Curcumin's bioactive components are extensively studied for their anticancer, antibiotic, anti-inflammatory, and anti-aging properties. Despite its poor solubility and bioavailability, various formulations have been developed. This highlights the importance of analytical methodologies for evaluating bioactivities and clinical efficacy, which could be applied to similar compounds for their nutraceutical potential (Kotha & Luthria, 2019).

Conjugated Polymers and Electronic Applications

- Conjugated Polymers with IsoDPP, BDP, and NDP : The development and use of π-conjugated organic donor–acceptor type polymers, including those based on diketopyrrolopyrrole (DPP) and its analogs like isoDPP, BDP, and NDP, for electronic devices. These materials offer high performance in electronic applications due to their structural features, suggesting potential areas for the application of structurally similar compounds (Deng et al., 2019).

Wirkmechanismus

Target of Action

It is known that indole derivatives, which include isoindole-1,3-dione compounds, bind with high affinity to multiple receptors . This suggests that 2-[(2-Chloro-4-fluorophenyl)methoxy]isoindole-1,3-dione may also interact with multiple targets.

Mode of Action

Indole derivatives are known to possess various biological activities, suggesting that they interact with their targets in a way that modulates these activities .

Biochemical Pathways

Indole derivatives are known to possess various biological activities, suggesting that they may affect multiple biochemical pathways .

Result of Action

Indole derivatives are known to possess various biological activities, suggesting that they may have multiple molecular and cellular effects .

Eigenschaften

IUPAC Name |

2-[(2-chloro-4-fluorophenyl)methoxy]isoindole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9ClFNO3/c16-13-7-10(17)6-5-9(13)8-21-18-14(19)11-3-1-2-4-12(11)15(18)20/h1-7H,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCCMOFWUTOIBPU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)OCC3=C(C=C(C=C3)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9ClFNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

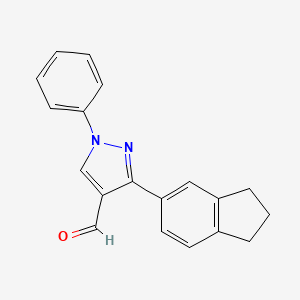

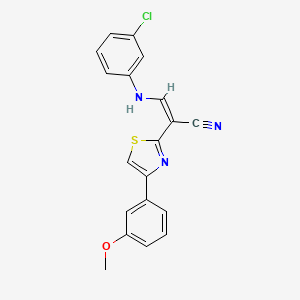

![3-(1-(2,4-dimethylthiazole-5-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2553460.png)

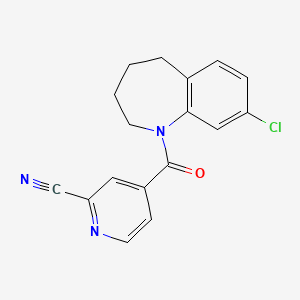

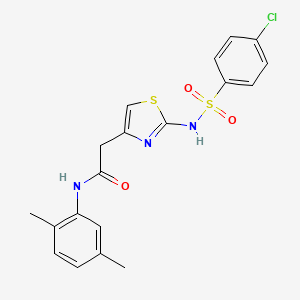

![(4-Ethylpiperazin-1-yl)(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)methanone](/img/structure/B2553462.png)

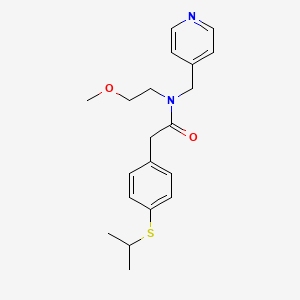

![N-Methyl-N-[(1R)-1-pyridin-3-ylethyl]sulfamoyl fluoride](/img/structure/B2553466.png)

![2-[[5-(3,4-dimethylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(2-ethoxyphenyl)acetamide](/img/no-structure.png)

![2-(2-Chlorophenyl)-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]acetamide](/img/structure/B2553469.png)

![(5E)-2-[4-(2-hydroxyethyl)piperazin-1-yl]-5-{[4-(methylsulfanyl)phenyl]methylidene}-4,5-dihydro-1,3-thiazol-4-one](/img/structure/B2553477.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)urea](/img/structure/B2553480.png)